![molecular formula C13H10Cl2O3S B2833310 Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate CAS No. 343375-78-0](/img/structure/B2833310.png)

Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

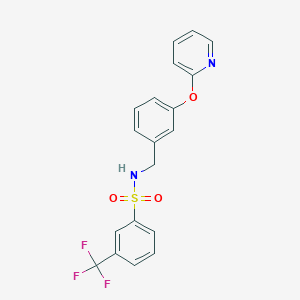

“Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C13H10Cl2O3S and a molecular weight of 317.19 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate” is represented by the formula C13H10Cl2O3S . The average mass of this compound is 311.160 Da and the monoisotopic mass is 310.016357 Da .Aplicaciones Científicas De Investigación

- Thiophene derivatives, including Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate, find use as corrosion inhibitors in industrial chemistry and material science . These compounds help protect metals from degradation caused by environmental factors.

- Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them valuable for developing advanced electronic devices.

- Thiophene-containing compounds exhibit various pharmacological effects:

- Anticancer : Some thiophene derivatives possess anticancer properties .

- Anti-inflammatory : Certain molecules with the thiophene ring system exhibit anti-inflammatory effects .

- Antimicrobial : Thiophenes also show antimicrobial activity .

- Antihypertensive and Anti-atherosclerotic : These compounds may have beneficial effects on blood pressure and cardiovascular health .

- Researchers are intrigued by thiophene analogs as potential biologically active compounds. Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate could be explored further for its specific biological effects .

- Notable drugs contain thiophene moieties. For instance:

- Thiophene derivatives can be synthesized using condensation reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods provide access to diverse thiophene-based compounds.

Corrosion Inhibition

Organic Semiconductors and Electronics

Pharmacological Properties

Biologically Active Compounds

Drug Development

Synthetic Methods

Propiedades

IUPAC Name |

methyl 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O3S/c1-17-13(16)12-11(4-5-19-12)18-7-8-2-3-9(14)6-10(8)15/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOPYEKBTLPHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate](/img/structure/B2833230.png)

![4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2833242.png)

![N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2833243.png)

![N-(2,6-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833245.png)

![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833248.png)

![N-[[4-benzyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2833249.png)